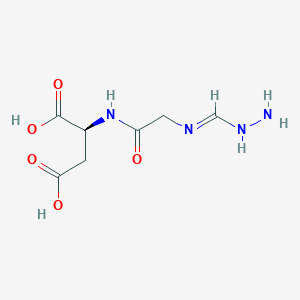
(E)-N-(Hydrazinylmethylidene)glycyl-L-aspartic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(Hydrazinylmethylidene)glycyl-L-aspartic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a hydrazinylmethylidene group attached to a glycyl-L-aspartic acid backbone, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(Hydrazinylmethylidene)glycyl-L-aspartic acid typically involves the reaction of hydrazine derivatives with glycyl-L-aspartic acid under controlled conditions. The process often requires the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Common reaction conditions include maintaining a specific temperature range and pH level to facilitate the formation of the hydrazinylmethylidene group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize the reaction conditions and minimize the production of by-products. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-(Hydrazinylmethylidene)glycyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinylmethylidene group can participate in substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Halogens, nucleophiles; reactions often require the presence of a catalyst or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted hydrazinylmethylidene compounds.
Applications De Recherche Scientifique
(E)-N-(Hydrazinylmethylidene)glycyl-L-aspartic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (E)-N-(Hydrazinylmethylidene)glycyl-L-aspartic acid involves its interaction with specific molecular targets and pathways. The hydrazinylmethylidene group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound may interact with cellular receptors and signaling pathways, influencing various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrazinylmethylidene derivatives: Compounds with similar hydrazinylmethylidene groups but different backbones.
Glycyl-L-aspartic acid derivatives: Molecules with modifications to the glycyl-L-aspartic acid structure.
Uniqueness
(E)-N-(Hydrazinylmethylidene)glycyl-L-aspartic acid stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity
Propriétés
Numéro CAS |
922498-67-7 |
|---|---|
Formule moléculaire |
C7H12N4O5 |
Poids moléculaire |
232.19 g/mol |
Nom IUPAC |
(2S)-2-[[2-(hydrazinylmethylideneamino)acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C7H12N4O5/c8-10-3-9-2-5(12)11-4(7(15)16)1-6(13)14/h3-4H,1-2,8H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16)/t4-/m0/s1 |
Clé InChI |
NQXXNONKMQMMAA-BYPYZUCNSA-N |
SMILES isomérique |
C([C@@H](C(=O)O)NC(=O)CN=CNN)C(=O)O |
SMILES canonique |
C(C(C(=O)O)NC(=O)CN=CNN)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-N-[4-fluoro-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14199386.png)
![2-[6-(Cyclopentyloxy)pyridin-3-yl]ethan-1-amine](/img/structure/B14199390.png)
![N-Methyl-N-[2-(4-nitrophenyl)ethyl]oxan-4-amine](/img/structure/B14199391.png)

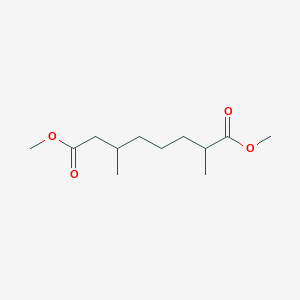
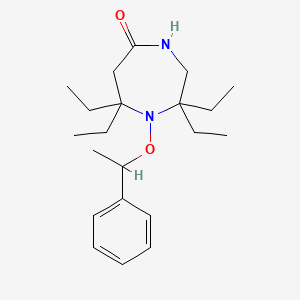

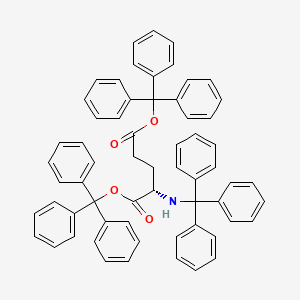
![1-Ethoxy-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B14199437.png)
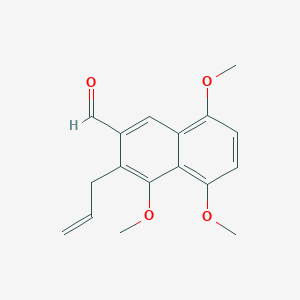
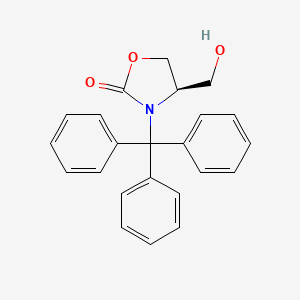

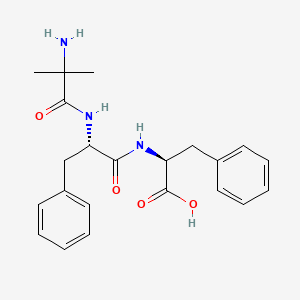
![N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14199485.png)
